

2-Methoxyethyl 2-cyanoacrylate discovery and development

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Compound of Interest

Compound Name: 2-Methoxyethyl 2-cyanoacrylate

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2-Methoxyethyl 2-Cyanoacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of adhesive technology was revolutionized by the serendipitous discovery of cyanoacrylates during World War II by Dr. Harry Coover and his team at B.F. Goodrich.^[1] While searching for optically clear plastics for gunsights, they synthesized ethyl 2-cyanoacrylate and noted its remarkable property of rapid polymerization in the presence of moisture, causing it to bond to virtually everything it touched.^[1] Initially shelved, the technology was "rediscovered" by Coover and colleagues at Eastman Kodak in 1951, leading to the first commercial "superglue" in 1958.^[1]

Early cyanoacrylates, such as methyl and ethyl esters, while effective adhesives, were limited in biomedical applications due to their brittleness and the local tissue toxicity observed upon degradation.^{[2][3]} This toxicity is primarily attributed to the release of byproducts, notably formaldehyde.^{[3][4]} To address these limitations, research focused on modifying the alkyl chain of the cyanoacrylate monomer. This led to the development of longer-chain (e.g., n-butyl, 2-octyl) and alkoxyalkyl cyanoacrylates, including **2-Methoxyethyl 2-cyanoacrylate** (MECA).

2-Methoxyethyl 2-cyanoacrylate (CAS No: 27816-23-5) was developed to improve upon the properties of its predecessors.^{[5][6]} The incorporation of a methoxyethyl group in the ester side-chain imparts greater flexibility to the resulting polymer, reducing the brittleness of the adhesive bond.^{[6][7][8]} Furthermore, this modification leads to a slower degradation rate, which in turn reduces the localized concentration of cytotoxic degradation products, thereby enhancing its biocompatibility.^{[4][6]} These improved characteristics have made **2-Methoxyethyl 2-cyanoacrylate** a valuable monomer in the formulation of medical and dental adhesives, as well as in the development of drug delivery systems.^{[5][6][8]} It is also utilized in industrial applications where low odor and reduced "blooming" (a white, chalky residue) are desired.^{[5][9]}

Physicochemical and Performance Properties

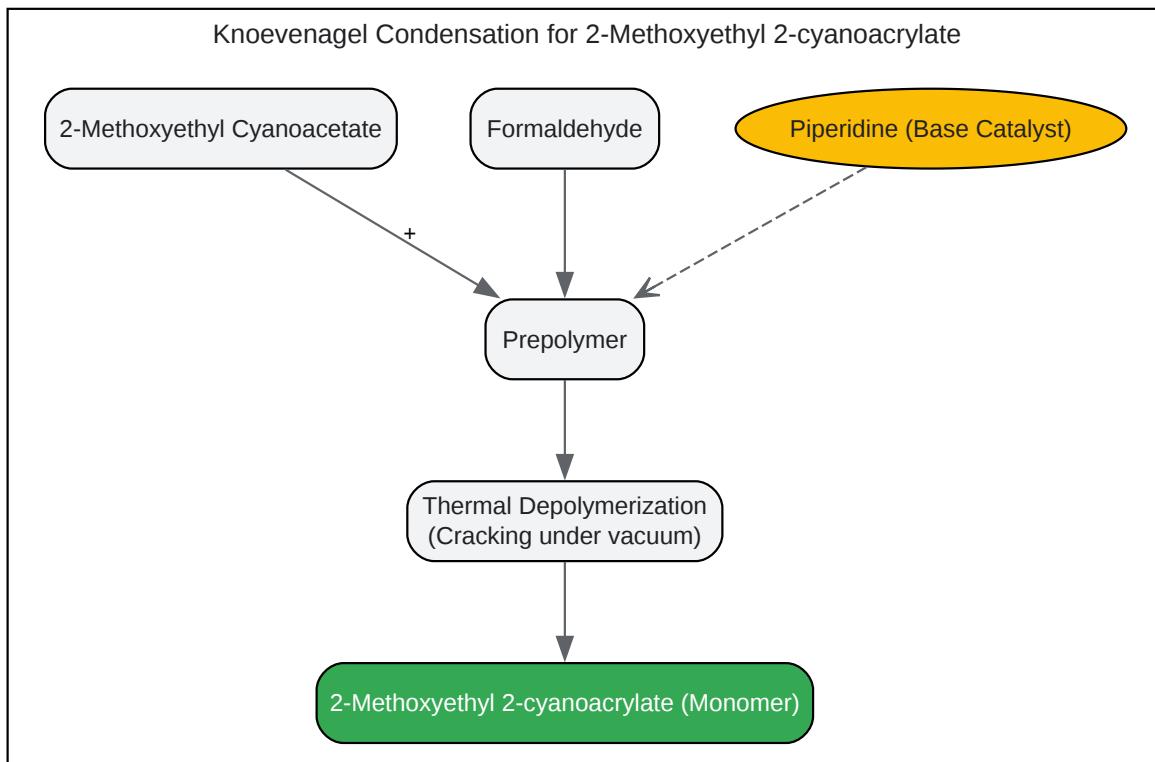
The properties of **2-Methoxyethyl 2-cyanoacrylate** are summarized in the table below. The presence of the ether linkage in its side chain contributes to its characteristic low viscosity, enhanced flexibility, and favorable biocompatibility profile compared to shorter-chain alkyl cyanoacrylates.^{[7][8]}

Property	Value	Reference(s)
Chemical Formula	$C_7H_9NO_3$	[7]
Molecular Weight	155.15 g/mol	[7]
CAS Number	27816-23-5	[7]
Appearance	Clear to pale yellow liquid	[7]
Density	1.091 g/cm ³	[8]
Boiling Point	243.9 °C at 760 mmHg	[8]
Flash Point	102.7 °C	[8]
Refractive Index	1.440	[8]
Vapor Pressure	0.0312 mmHg at 25 °C	[8]
Viscosity	3-5 cps	
Fixture Time	5 - 90 seconds (typical for cyanoacrylates)	[10]
Full Cure Time	8 - 24 hours (typical for cyanoacrylates)	[10]
Storage Temperature	Sealed in dry, store in freezer, under -20°C	[11]

Synthesis and Polymerization

Synthesis via Knoevenagel Condensation

2-Methoxyethyl 2-cyanoacrylate is typically synthesized via the Knoevenagel condensation.
[\[5\]](#)[\[12\]](#)[\[13\]](#) This reaction involves the condensation of 2-methoxyethyl cyanoacetate with a source of formaldehyde, catalyzed by a base such as piperidine.[\[9\]](#)[\[12\]](#)[\[14\]](#) The initial reaction forms a prepolymer which is then subjected to thermal depolymerization (cracking) under reduced pressure to yield the monomer.[\[1\]](#)



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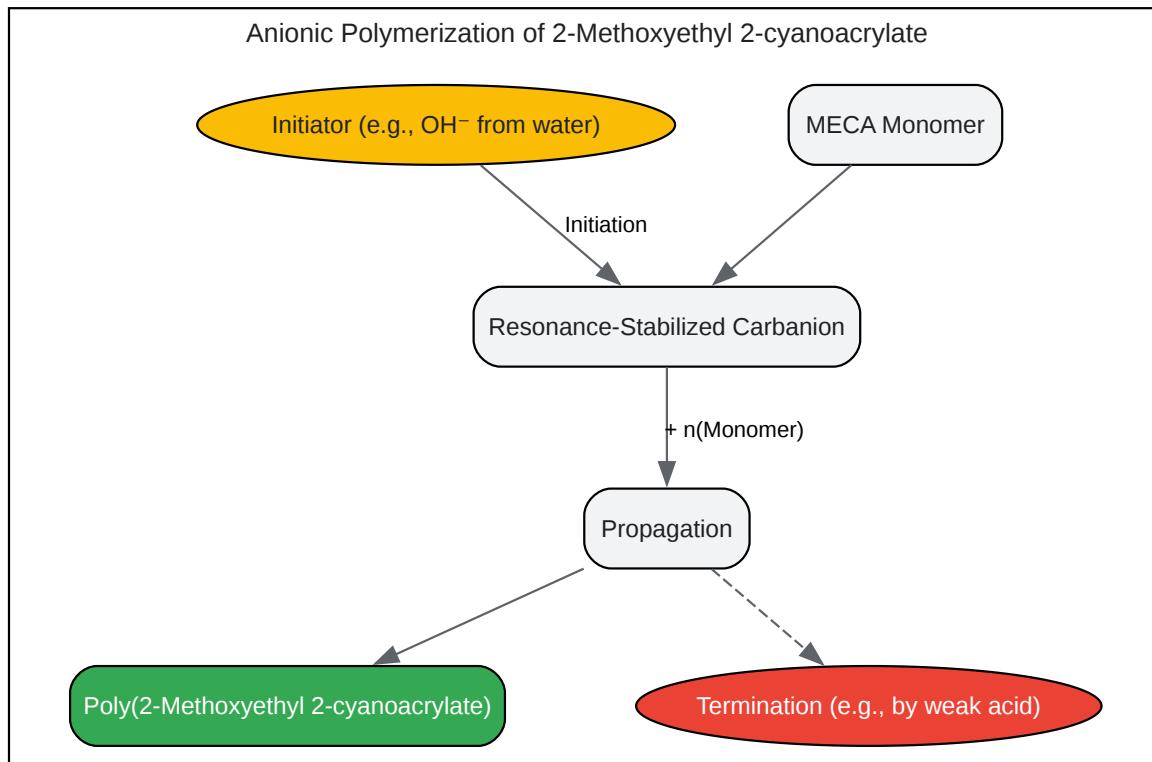
Caption: Synthesis of **2-Methoxyethyl 2-cyanoacrylate**.

Anionic Polymerization

The adhesive properties of **2-Methoxyethyl 2-cyanoacrylate** are due to its rapid anionic polymerization upon exposure to weak bases, such as the moisture present on most surfaces. [1][7] The electron-withdrawing cyano and ester groups make the double bond highly susceptible to nucleophilic attack.

Initiation: The polymerization is initiated by a nucleophile (Nu^-), typically hydroxyl ions from water, which attacks the β -carbon of the monomer. This forms a resonance-stabilized carbanion. **Propagation:** The carbanion of the initiated monomer then acts as a nucleophile, attacking another monomer molecule and extending the polymer chain. This process repeats rapidly. **Termination:** In the absence of impurities or a terminating agent, anionic polymerization

of cyanoacrylates can be considered a "living polymerization".[\[15\]](#) Termination can occur through reaction with acidic compounds, which protonate the propagating carbanion.[\[15\]](#)



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Caption: Anionic polymerization of MECA.

Degradation Pathway and Cellular Interaction

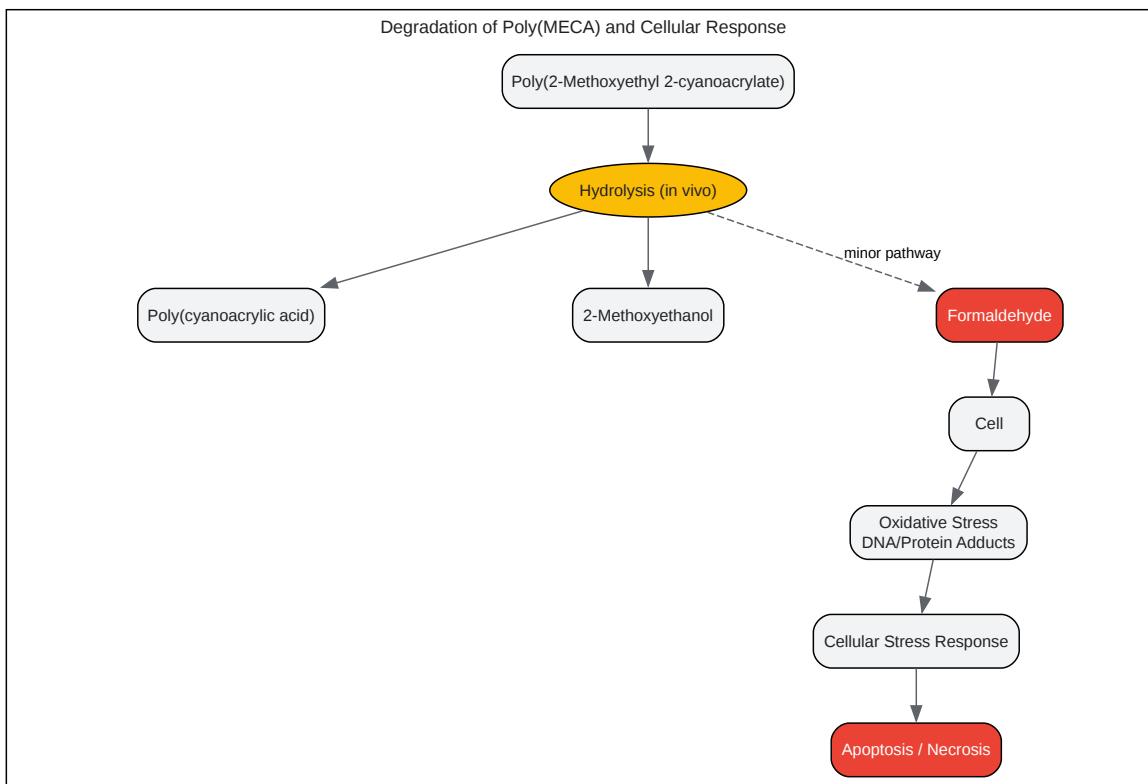
The biocompatibility of cyanoacrylate adhesives is largely determined by their degradation products. The polymer chain of poly(**2-Methoxyethyl 2-cyanoacrylate**) degrades primarily through hydrolysis of the ester bonds in the polymer backbone.[\[2\]](#) This process is slower for longer and more complex side chains like methoxyethyl compared to methyl or ethyl groups.[\[4\]](#)

The degradation yields two main products:

- Poly(cyanoacrylic acid)

- 2-Methoxyethanol

A secondary, and more cytotoxic, degradation pathway involves the release of formaldehyde.[3][4] This occurs through the hydrolysis of the polymer, and the rate of formaldehyde release is a critical factor in the material's toxicity.[4][16]



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Caption: Degradation of Poly(MECA) and cellular response.

Experimental Protocols

Synthesis of 2-Methoxyethyl 2-cyanoacrylate

The following protocol is a generalized procedure based on the Knoevenagel condensation reaction commonly used for cyanoacrylate synthesis.[9][12][14]

Materials:

- 2-Methoxyethyl cyanoacetate
- Paraformaldehyde
- Piperidine (catalyst)
- Hydroquinone (stabilizer)
- Phosphorus pentoxide (stabilizer)
- p-Toluenesulfonic acid (to neutralize catalyst)
- Toluene or other suitable solvent for azeotropic distillation

Procedure:

- Reaction Setup: In a multi-necked flask equipped with a reflux condenser, a thermometer, and a Dean-Stark trap, dissolve paraformaldehyde and a catalytic amount of piperidine in a suitable solvent like methanol or toluene.[17]
- Addition of Cyanoacetate: Heat the mixture to reflux (e.g., ~70°C for methanol). Slowly add an equimolar amount of 2-methoxyethyl cyanoacetate to the flask while maintaining the temperature.
- Removal of Water: Increase the heat to facilitate the azeotropic removal of water, which is a byproduct of the condensation. Collect the water in the Dean-Stark trap to drive the reaction to completion. The reaction mixture will become viscous as a prepolymer forms.
- Neutralization: Once the theoretical amount of water has been collected, cool the mixture and add p-toluenesulfonic acid to neutralize the piperidine catalyst.
- Depolymerization (Cracking): Add stabilizers such as hydroquinone and phosphorus pentoxide to the prepolymer mixture.
- Distillation: Connect the flask to a short-path distillation apparatus. Apply a vacuum and gradually heat the mixture. The prepolymer will "crack" back into the monomer, which is then

collected as a distillate. The receiver flask should also contain stabilizers.

- Purification: The collected crude monomer can be further purified by fractional distillation under reduced pressure to achieve high purity.

In Vitro Cytotoxicity Assessment (Direct Contact Assay)

This protocol is adapted from methodologies used to assess the biocompatibility of cyanoacrylate adhesives.[\[18\]](#)[\[19\]](#)

Materials:

- L929 fibroblast cell line (or other relevant cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Sterile 24-well culture plates
- **2-Methoxyethyl 2-cyanoacrylate** (sterilized, e.g., by ethylene oxide)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO or isopropanol

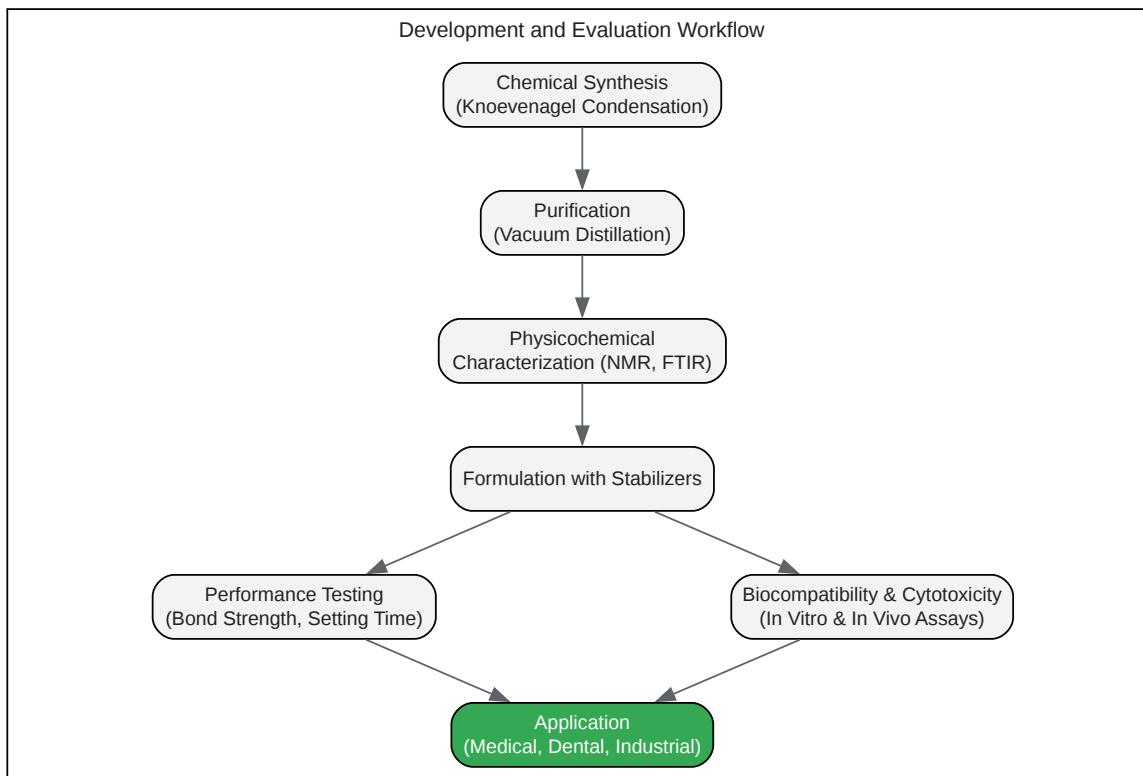
Procedure:

- Cell Seeding: Seed L929 cells into a 24-well plate at a density of approximately 5×10^4 cells per well in 1 mL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Direct Contact with Adhesive: After 24 hours, carefully remove the culture medium. Apply a small, sterile drop (e.g., 5-10 μ L) of **2-Methoxyethyl 2-cyanoacrylate** to the center of each well, ensuring it does not touch the sides. Allow the adhesive to polymerize for a specified time (e.g., 1-2 hours) in the incubator.

- Cell Culture: After polymerization, add 1 mL of fresh complete culture medium to each well. A negative control (cells with no adhesive) and a positive control (e.g., cells with a known cytotoxic substance) should be included.
- Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
- MTT Assay:
 - At each time point, remove the culture medium and add 500 μ L of fresh medium containing MTT solution (e.g., 0.5 mg/mL).
 - Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
 - Remove the MTT solution and add 500 μ L of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
 - Measure the absorbance of the solution at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the negative control. Plot cell viability against time for each condition.

Workflow and Logical Relationships

The development and application of **2-Methoxyethyl 2-cyanoacrylate** follow a logical progression from chemical synthesis to biological evaluation.



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Caption: Development and evaluation workflow for MECA.

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